molecular formula C24H21N3O3 B7685879 N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7685879
M. Wt: 399.4 g/mol
InChI Key: MZLFWZKMBOXRMI-UHFFFAOYSA-N
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Description

N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as TTX-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide may exert its therapeutic effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including COX-2 and MMP-9. In addition, N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to induce apoptosis in cancer cells and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is also stable under normal lab conditions and can be stored for long periods. However, N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. Another area of interest is the investigation of the in vivo effects of N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including its pharmacokinetics and toxicity. Additionally, further studies are needed to elucidate the mechanism of action of N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its in vivo effects. The development of new synthesis methods and the investigation of its pharmacokinetics and toxicity will be crucial for the future development of N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a therapeutic agent.

Synthesis Methods

N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the preparation of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. This hydrazide is then reacted with 2-(2-chlorophenoxy) acetic acid to yield N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

Scientific Research Applications

N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(m-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to inhibit the growth of cancer cells, reduce inflammation in various tissues, and protect against oxidative stress.

properties

IUPAC Name

N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-10-12-18(13-11-16)23-26-24(30-27-23)20-8-3-4-9-21(20)29-15-22(28)25-19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLFWZKMBOXRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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